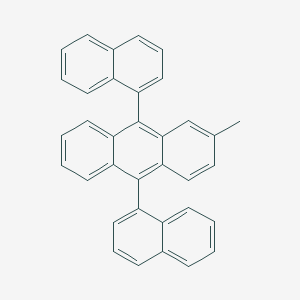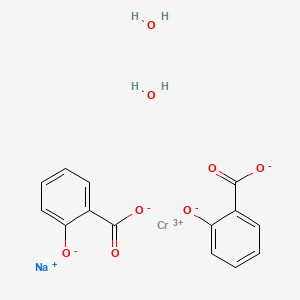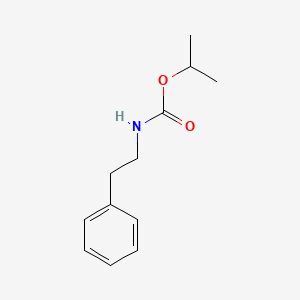
Carbamic acid, phenethyl-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, phenethyl-, isopropyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and phenethyl alcohol, with an isopropyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including carbamic acid, phenethyl-, isopropyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, phenethyl alcohol reacts with isopropyl chloroformate under basic conditions to form the desired ester. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of esters often involves the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, phenethyl alcohol and isopropyl carbamate can be used as starting materials .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base such as sodium hydroxide (NaOH).
Reduction: Involves reducing agents like LiAlH4.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.
Major Products Formed
Hydrolysis: Produces phenethyl alcohol and isopropyl carbamate.
Reduction: Yields phenethyl alcohol.
Transesterification: Forms different esters depending on the alcohol used.
Scientific Research Applications
Carbamic acid, phenethyl-, isopropyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, phenethyl-, isopropyl ester involves its interaction with various molecular targets and pathways. For instance, it may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. Additionally, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an isopropyl group.
Ethyl carbamate: Another ester of carbamic acid with different alkyl groups.
Methyl carbamate: A simpler ester with a methyl group.
Uniqueness
Carbamic acid, phenethyl-, isopropyl ester is unique due to its specific combination of phenethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to other carbamate esters. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63982-24-1 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChI Key |
HZMHUMWAGBXLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
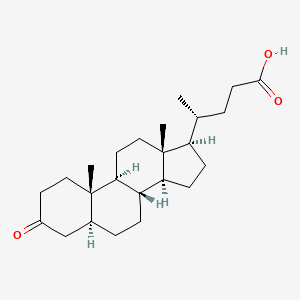
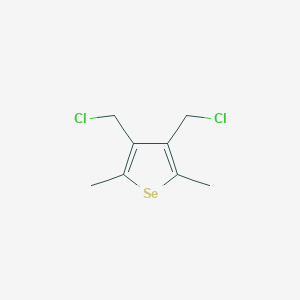

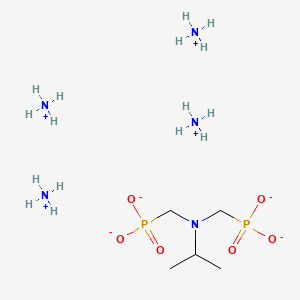
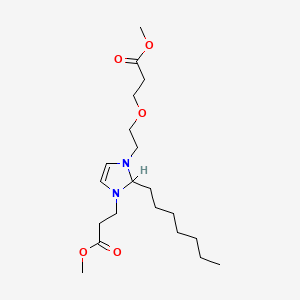
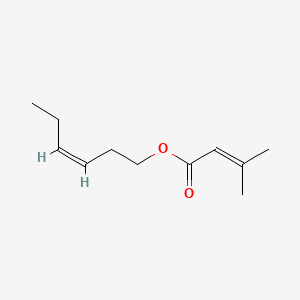
plumbane](/img/structure/B13771670.png)
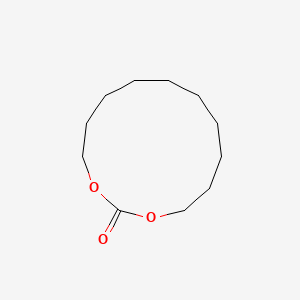

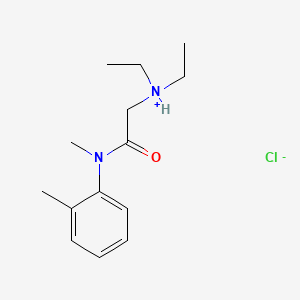
![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
